molecular formula C12H16O2 B1346910 Pentamethylbenzoic acid CAS No. 2243-32-5

Pentamethylbenzoic acid

Cat. No. B1346910
CAS RN: 2243-32-5
M. Wt: 192.25 g/mol
InChI Key: MNLKGWIYXCKWBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

I’m sorry, but I couldn’t find specific information on the synthesis of Pentamethylbenzoic acid in the search results.



Molecular Structure Analysis

The molecular structure of Pentamethylbenzoic acid consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms12. The InChI representation of its structure is InChI=1S/C12H16O2/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h1-5H3, (H,13,14)2.



Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions involving Pentamethylbenzoic acid in the search results.



Physical And Chemical Properties Analysis

Pentamethylbenzoic acid has a molecular weight of 192.25 g/mol2. It has one hydrogen bond donor count and two hydrogen bond acceptor counts2. The exact mass of Pentamethylbenzoic acid is 192.115029749 g/mol2.


Future Directions

I’m sorry, but I couldn’t find specific information on the future directions of Pentamethylbenzoic acid in the search results. However, it’s worth noting that research and development in the field of chemistry continue to evolve, and new applications and uses for chemical compounds are continually being discovered.


properties

IUPAC Name

2,3,4,5,6-pentamethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLKGWIYXCKWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176953
Record name Pentamethylbenzoic acid
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentamethylbenzoic acid

CAS RN

2243-32-5
Record name 2,3,4,5,6-Pentamethylbenzoic acid
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Record name Pentamethylbenzoic acid
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Record name Pentamethylbenzoic acid
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Record name Pentamethylbenzoic acid
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Record name Pentamethylbenzoic acid
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Synthesis routes and methods

Procedure details

To a flask equipped with a stirrer, oxygen inlet and condenser were added pentamethylbenzaldehyde (12.0 g, 68 mmol), 40 mL (0.387 mol) of cyclohexanone and 6 mg of cobalt (II) acetate dissolved in several drops of acetic acid. Oxygen was bubbled in while the solution was stirred rapidly and heated at 50° for 4 hours. The solution was mixed with 100 mL of cyclohexane and the mixture was extracted with 100 mL of 6% aqueous sodium bicarbonate solution. The aqueous layer was separated and the organic layer was washed with 50 mL of water. The combined aqueous layers were acidified with concentrated hydrochloric acid. The white crystalline solid product was collected by filtration, washed with water and air dried. A total of 10.3 g (78% yield) of pentamethylbenzoic acid was obtained: mp 202°-206°.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
M Colomina, P Jiménez, R Perez-Ossorio… - The Journal of Chemical …, 1988 - Elsevier
… acid and for pentamethylbenzoic acid. The second value … mol- I, for pentamethylbenzoic acid according to his simplest … acids, and for pentamethylbenzoic acid are an indication of the …
Number of citations: 18 www.sciencedirect.com
H Suzuki, K Nakamura - Bulletin of the Chemical Society of Japan, 1971 - journal.csj.jp
… An ortho-directing effect of electron-attracting groups for side-chain nitrooxylation was further evidenced by the nitration of pentamethylbenzoic acid (II) and its methyl ester (III). II was …
Number of citations: 17 www.journal.csj.jp
H Hart, RW Fish - Journal of the American Chemical Society, 1958 - ACS Publications
… Such solutions, when poured on ice or cold methanol, gave pentamethylbenzoic acid, mp … ) and when poured on ice gave pentamethylbenzoic acid essentially quantitatively; the third …
Number of citations: 20 pubs.acs.org
RJA Otto, LF Audrieth - Journal of the American Chemical Society, 1958 - ACS Publications
… Such solutions, when poured on ice or cold methanol, gave pentamethylbenzoic acid, mp … ) and when poured on ice gave pentamethylbenzoic acid essentially quantitatively; the third …
Number of citations: 35 pubs.acs.org
千葉耕司, 戸村真也, 水野義行 - 日本化学会誌, 1973 - jlc.jst.go.jp
… Wherea$ tetramethylphtha1ic anhydride and tetramethyli$ophthalic acid were obtai n ed, pentamethylbenzoic acid, a possible precursor ef them, was scarcely produced. On the other …
Number of citations: 5 jlc.jst.go.jp
T Keumi, T Morita, K Teramoto… - The Journal of …, 1986 - ACS Publications
… A variety of acylpentatiiethylbenzenes including pentamethylbenzoic acid were reacted with the nitrating system to give regioselectively 2-(nitromethyl)-3,4,5,6-tetramethylacylbenzenes. …
Number of citations: 12 pubs.acs.org
H Suzuki - Bulletin of the Chemical Society of Japan, 1971 - journal.csj.jp
… 1 In order to find a substitutional process on the alkyl side-chain, pentamethylbenzoic acid was treated with the above iodinating agent. The fully methylated benzoic acid readily …
Number of citations: 16 www.journal.csj.jp
NE Alexandrou - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… 0", followed by decomposition with water, gave pentamethylbenzoic acid (65%). The amount of the … However, the pentamethylbenzoic acid formed is not contaminated with other methyl-…
Number of citations: 3 pubs.rsc.org
GA Olah, K Laali, AK Mehrotra - The Journal of Organic Chemistry, 1983 - ACS Publications
… of a p-methyl group in stabilizing the intermediate is reflected when comparing the yields of the decarboxylated products, since mesitylenecarboxylic acid and pentamethylbenzoic acid …
Number of citations: 39 pubs.acs.org
RA Baldwin, RM Washburn - Journal of the American Chemical …, 1961 - ACS Publications
… mp and infrared spectrum were identical to samplesprepared by hydrolysis of chloromethylpentamethylbenzene and by lithium aluminum hydride reduction of pentamethylbenzoic …
Number of citations: 37 pubs.acs.org

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